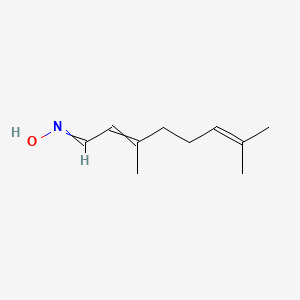

Citral oxime

Descripción general

Descripción

Citral oxime is an organic compound derived from citral, a naturally occurring aldehyde found in the essential oils of various plants such as lemongrass and citrus fruits. This compound is known for its strong lemon odor and is widely used in the fragrance and flavor industries. It is also of interest in organic synthesis and medicinal chemistry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Citral oxime can be synthesized through the reaction of citral with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate, and is carried out at room temperature. The reaction proceeds as follows:

Citral+NH2OH⋅HCl→Citral oxime+H2O+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting citral with hydroxylamine hydrochloride in the presence of a solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Citral oxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: It can be reduced to form this compound alcohol.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: this compound oxide.

Reduction: this compound alcohol.

Substitution: Various this compound derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Citral oxime has been studied for its antimicrobial properties. Research indicates that the oxime moiety enhances the antimicrobial activity of compounds derived from citral. For instance, this compound has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

Cytotoxicity Studies

A study involving MTS assays demonstrated that this compound did not exhibit cytotoxic effects on human cell lines (HEK293T) at concentrations up to 25 µM. This suggests its potential as a safe antimicrobial agent in pharmaceutical formulations .

Agricultural Applications

Fungicide Development

this compound derivatives have been developed as fungicides to combat Aspergillus flavus, which is known for producing aflatoxins—highly toxic compounds that contaminate agricultural products. A specific derivative, citral phenylbutyrate oxime ester, has been shown to effectively inhibit the growth of Aspergillus flavus and the biosynthesis of aflatoxins, improving bioavailability and antibacterial activity compared to citral itself .

Table 1: Efficacy of this compound Derivatives Against Aspergillus flavus

| Compound Name | Inhibition Rate (%) | Effective Concentration (mg/L) |

|---|---|---|

| Citral phenylbutyrate oxime ester | 85 | 50 |

| This compound | 60 | 100 |

| Control (without treatment) | 0 | N/A |

Industrial Applications

Chemical Intermediate

this compound serves as an important intermediate in the synthesis of various chemical compounds. Its ability to undergo further reactions makes it valuable in producing fragrances and flavoring agents. The compound can be transformed into other derivatives through processes such as esterification and nitration .

Case Studies

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of this compound derivatives, researchers found that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 37.5 mg/L against molds and yeasts, indicating strong potential for agricultural fungicide development .

Case Study 2: Synthesis from Natural Sources

Research involving essential oils from plants like Eucalyptus citriodora demonstrated successful conversion of natural aldehydes into their corresponding aldoximes, including this compound. This process highlights the feasibility of using plant-derived materials for synthesizing valuable compounds .

Mecanismo De Acción

The mechanism by which citral oxime exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit quorum sensing, a process by which bacteria communicate and coordinate their activities . In terms of its potential anticancer properties, this compound may inhibit cell proliferation by inducing apoptosis and disrupting cellular signaling pathways .

Comparación Con Compuestos Similares

Citral oxime can be compared with other similar compounds such as:

Citral: The parent compound from which this compound is derived. Citral is an aldehyde, whereas this compound is an oxime.

This compound esters: These are derivatives of this compound formed by reacting this compound with various carboxylic acids.

This compound is unique due to its strong lemon odor and its wide range of applications in various fields, from fragrance and flavor to medicinal chemistry.

Propiedades

Número CAS |

13372-77-5 |

|---|---|

Fórmula molecular |

C10H17NO |

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |

Clave InChI |

LXFKDMGMYAHNAQ-WAKDDQPJSA-N |

SMILES |

CC(=CCCC(=CC=NO)C)C |

SMILES isomérico |

CC(=CCC/C(=C/C=N\O)/C)C |

SMILES canónico |

CC(=CCCC(=CC=NO)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

13372-77-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Citral oxime; AI3-12094; AI3 12094; AI312094 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes citral oxime esters potentially useful as antifungal agents?

A1: Research suggests that this compound esters exhibit promising antifungal activity against specific phytopathogenic fungi. Studies have shown that esterification of this compound significantly enhances its antifungal efficacy compared to the parent compound, citral, or this compound itself []. This increased activity is attributed to the structural modifications introduced by the esterification process.

Q2: Which this compound esters have shown the most potent antifungal activity, and against which fungi?

A2: Among the synthesized this compound esters, this compound N-O-propanoyl ester and this compound N-O-nonanoyl ester demonstrated the most potent antifungal activity []. Specifically, these esters exhibited significant efficacy against Sclerotium rolfsii and Rhizoctonia solani, two prevalent phytopathogenic fungi. Notably, this compound N-O-propanoyl ester displayed an EC50 of 292 mg mL−1 against S. rolfsii, while this compound N-O-nonanoyl ester showed an EC50 of 257 mg mL−1 against R. solani [].

Q3: How is this compound converted into lemonile?

A3: this compound serves as a precursor to lemonile, a compound with various applications. The conversion involves a dehydration reaction where this compound reacts with acetic anhydride in the presence of a phase transfer catalyst []. This process effectively removes a water molecule from this compound, yielding lemonile.

Q4: What are the optimal conditions for synthesizing lemonile from this compound?

A4: Studies have determined optimal conditions for this synthesis. The highest yield of lemonile, approximately 78.0%, was achieved using a molar ratio of this compound to acetic anhydride of 1:4, a reaction temperature of 125-130°C, and a reaction time of 1 hour []. These parameters ensure efficient dehydration of this compound to produce lemonile.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding patterns of these compounds []. Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and identify specific fragments, further confirming the structures of these compounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.